1-(Aminomethyl)cycloheptanol
Overview
Description
1-(Aminomethyl)cycloheptanol is an organic compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is used in various laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-(Aminomethyl)cycloheptanol is typically conducted in a laboratory setting . The reaction involves the reduction of cycloheptanone, often using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .
Molecular Structure Analysis
The InChI code for 1-(Aminomethyl)cycloheptanol is 1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 . The compound has a linear formula of C8H17NO .
Physical And Chemical Properties Analysis
1-(Aminomethyl)cycloheptanol has a molecular weight of 143.23 . It is a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .
Scientific Research Applications
Pharmaceutical Applications
1-(Aminomethyl)cycloheptanol: is a versatile compound in pharmaceutical research due to its structural similarity to cycloheptane and aminomethyl groups. It’s used as a precursor in the synthesis of various pharmacologically active molecules. For instance, its derivatives are explored for their potential use as anticonvulsants, anxiolytics, and sedatives due to their GABAergic activity .
Polymer Science
In polymer science, 1-(Aminomethyl)cycloheptanol can be utilized as a monomer or a cross-linking agent due to its reactive hydroxyl and amine groups. It contributes to the development of polymers with specific mechanical properties and thermal resistance, which are valuable in creating high-performance materials for aerospace and electronics .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex cyclic molecules. Its presence in a molecular structure can introduce chirality, making it significant for synthesizing enantiomerically pure substances, which is crucial in the development of certain medications .
Environmental Impact Studies
The environmental impact of chemicals is a growing field of study. 1-(Aminomethyl)cycloheptanol is examined for its biodegradability and potential toxicity to aquatic life. Understanding its environmental fate helps in assessing the risks associated with its use and disposal .
Safety And Hazards
Handling 1-(Aminomethyl)cycloheptanol requires certain safety measures and precautions . Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes . Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling 1-(Aminomethyl)cycloheptanol . Moreover, it may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .
Future Directions
properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJDKLCFSGRFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593774 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cycloheptanol | |
CAS RN |
45732-95-4 | |
Record name | 1-(Aminomethyl)cycloheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(aminomethyl)cycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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